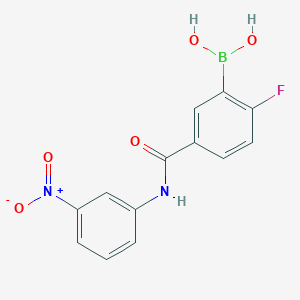
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a nitrophenyl carbamoyl group attached to a phenyl ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to achieve efficient production while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl carbamoyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a nitro group.
2-Fluorophenylboronic acid: Lacks the carbamoyl and nitro groups, making it less versatile in certain reactions.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitrophenyl carbamoyl group enhances its potential for biological applications, while the boronic acid group allows for versatile chemical modifications.
Propiedades
Fórmula molecular |
C13H10BFN2O5 |
|---|---|
Peso molecular |
304.04 g/mol |
Nombre IUPAC |
[2-fluoro-5-[(3-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BFN2O5/c15-12-5-4-8(6-11(12)14(19)20)13(18)16-9-2-1-3-10(7-9)17(21)22/h1-7,19-20H,(H,16,18) |
Clave InChI |
QVDAMBMSJKATAO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


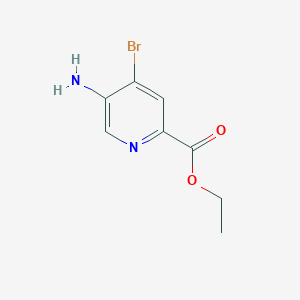

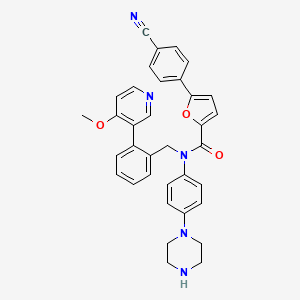
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
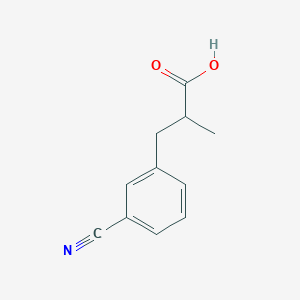
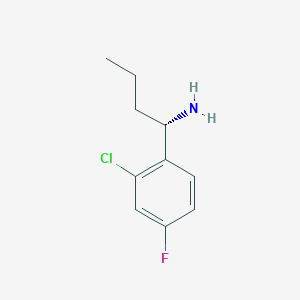

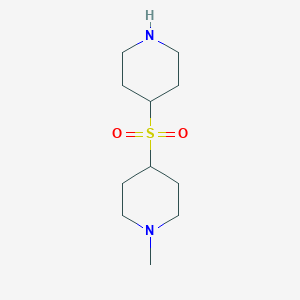

![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)


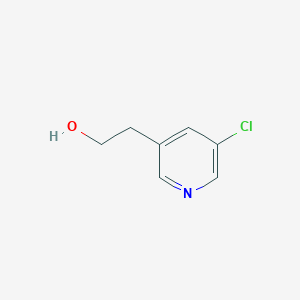
![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
